

Biological Activity of Azepane-Containing Compounds: A Technical Guide

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Compound of Interest

Compound Name: 1-(Azepan-3-yl)methanamine;
oxalic acid

CAS No.: 1803594-24-2

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Executive Summary: The Azepane Scaffold in Medicinal Chemistry

The azepane (hexamethyleneimine) ring—a seven-membered saturated nitrogen heterocycle—represents a "privileged scaffold" in modern drug discovery.[1] Unlike its six-membered counterpart (piperidine), the azepane ring possesses unique conformational flexibility, existing predominantly in twist-chair or twist-boat conformations. This flexibility allows azepane-containing ligands to adopt induced-fit geometries within protein binding pockets, often accessing hydrophobic sub-domains that are sterically restricted to rigid rings.

This guide analyzes the pharmacological utility of the azepane core, focusing on its role in kinase inhibition, G-protein coupled receptor (GPCR) modulation, and metabolic regulation. It provides actionable SAR (Structure-Activity Relationship) insights and validated experimental protocols for evaluating these compounds.

Structural Pharmacology & Mechanisms of Action Kinase Inhibition: The Balanol Paradigm

The fungal metabolite (-)-Balanol is the archetypal azepane-based kinase inhibitor. It exhibits potent inhibitory activity against Serine/Threonine kinases, particularly Protein Kinase C (PKC) and Protein Kinase A (PKA), with

values in the low nanomolar range (approx. 4 nM).[2]

- Mechanism: Balanol acts as an ATP-competitive inhibitor.[3][4][5][6][7]
- Role of Azepane: The hexahydroazepine ring mimics the ribose moiety of ATP. The conformational adaptability of the 7-membered ring allows the attached benzophenone and hydroxy-benzamido groups to orient precisely into the adenine-binding pocket and the phosphate-binding region, respectively.
- Critical Interactions:
 - N-1 Amide: Forms hydrogen bonds with the hinge region of the kinase.
 - Azepane Hydroxyls: Mimic the ribose hydroxyls, engaging in H-bonding with conserved aspartate residues.

GPCR Modulation: Histamine and CNS Targets

In GPCR ligands, the azepane ring often serves as a flexible linker or a bulk-tolerance element.

- Azelastine (Histamine H1 Antagonist): The azepane ring is N-methylated and substituted at the C-4 position. The ring's volume prevents the receptor from shifting to its active conformation (inverse agonism).
- CNS Agents: Azepane derivatives have shown high affinity for the Dopamine Transporter (DAT) and Sigma-1 receptors. The 7-membered ring provides a distinct lipophilic profile compared to piperidines, often improving blood-brain barrier (BBB) permeability.

Metabolic Regulation: Sulfonylureas

- Tolazamide: A sulfonylurea used for Type 2 Diabetes. Here, the azepane ring acts as a hydrophobic tail that binds to the SUR1 subunit of the

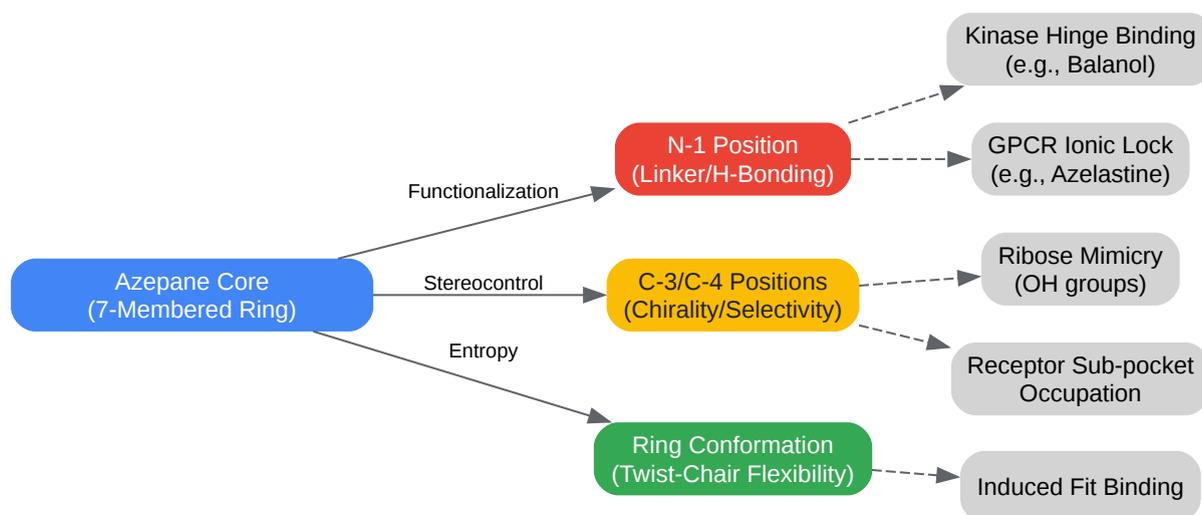
channel. The steric bulk of the 7-membered ring (compared to the propyl or butyl chains of other sulfonylureas) influences the dissociation rate, thereby modulating the duration of insulin secretion.

Structure-Activity Relationships (SAR)[8]

The biological activity of azepane derivatives is governed heavily by substitution patterns.

Visualization: Azepane SAR Map

The following diagram illustrates the critical substitution points on the azepane scaffold for maximizing biological activity.



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Caption: SAR map highlighting key functionalization vectors on the azepane scaffold. N-1 controls solubility and primary binding; C-3/C-4 govern stereochemical selectivity.

Quantitative Activity Data

The table below summarizes the potency of key azepane-containing compounds against their primary targets.

Compound	Therapeutic Class	Primary Target	Activity Metric (/)	Reference
(-)-Balanol	Kinase Inhibitor	PKC ()	nM	[1]
Azelastine	Antihistamine	H1 Receptor	nM	[2]
Tolazamide	Antidiabetic	SUR1 ()	M	[3]
SQ 29,852	ACE Inhibitor	Angiotensin Conv.[8][9] Enzyme	nM	[4]

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

Objective: To determine the

of a novel azepane derivative against Protein Kinase C (PKC) using a competitive displacement assay.

Principle: This assay measures the ability of the azepane compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Materials:

- Recombinant PKC isozyme (e.g., PKC).
- Fluorescent Tracer (e.g., Staurosporine-Red).

- Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM
 , 0.01% Triton X-100, 1 mM DTT.

- Black 384-well low-volume microplates.

Step-by-Step Workflow:

- Compound Preparation:
 - Dissolve azepane derivatives in 100% DMSO to a stock concentration of 10 mM.
 - Prepare a 10-point serial dilution (1:3) in DMSO.
 - Transfer 100 nL of compound solution to the 384-well plate using an acoustic dispenser (e.g., Echo).
- Enzyme Addition:
 - Dilute PKC enzyme in Assay Buffer to 2x the final concentration (typically 2-5 nM).
 - Dispense 5

 L of enzyme solution into each well.
 - Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.
- Tracer Addition:
 - Dilute Fluorescent Tracer in Assay Buffer to 2x final concentration (typically 10-20 nM, near its

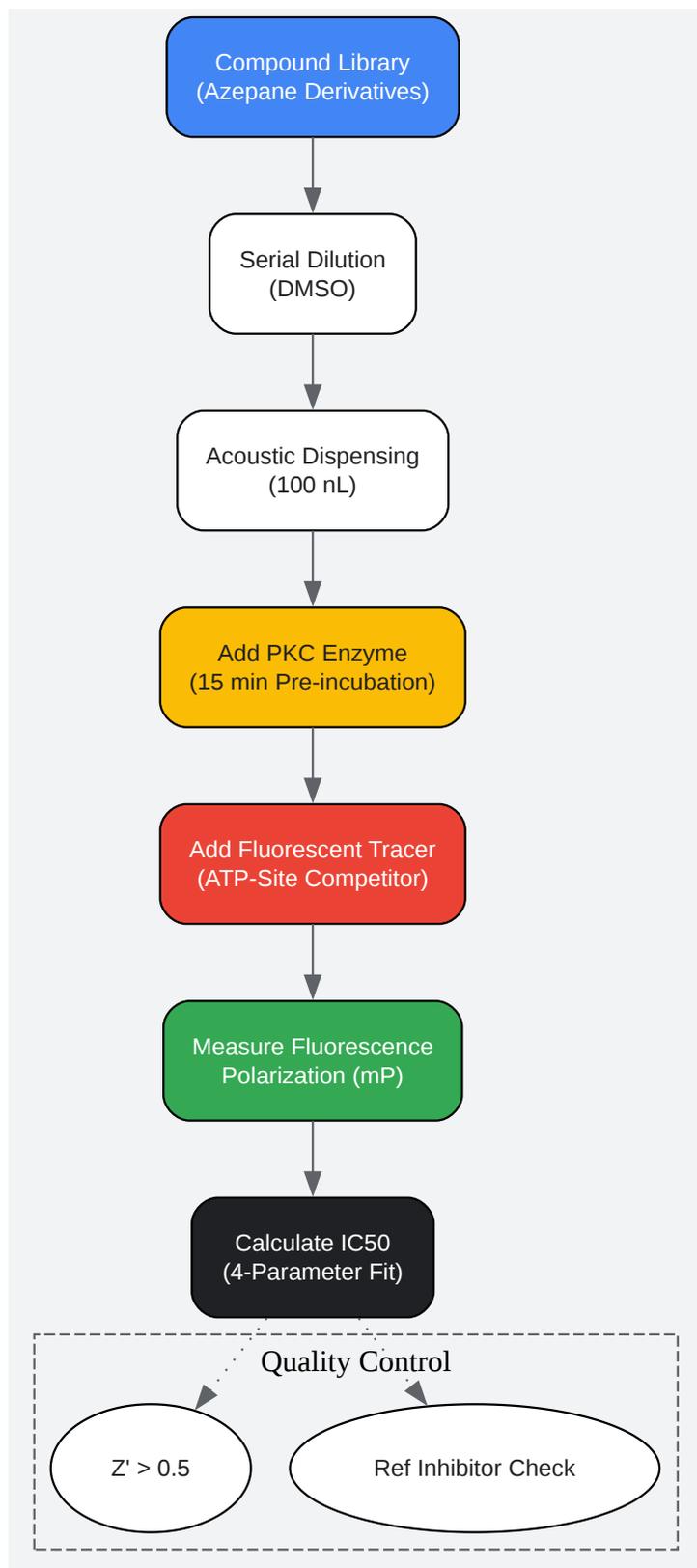
).
 - Dispense 5

 L of tracer solution into each well.
 - Final well volume: 10

L. Final DMSO concentration: 1%.

- Readout:
 - Incubate for 60 minutes at RT in the dark.
 - Measure Fluorescence Polarization (FP) on a multimode plate reader (Ex/Em specific to tracer).
- Data Analysis:
 - Calculate mP (milli-Polarization) values.
 - Fit data to a 4-parameter logistic equation:
 - Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., Staurosporine)
within 3-fold of historical mean.

Visualization: Assay Logic Flow



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Caption: Workflow for High-Throughput Screening (HTS) of azepane kinase inhibitors using Fluorescence Polarization.

Future Perspectives: Macrocycles and PROTACs

The azepane ring is increasingly utilized as a "turn-inducing" element in macrocyclic drugs. Its ability to introduce a specific constraint (the "azepane twist") makes it valuable for stapling peptides or creating macrocyclic kinase inhibitors that overcome resistance mutations.

Furthermore, azepane-based linkers are being explored in PROTACs (Proteolysis Targeting Chimeras) to optimize the spatial orientation between the E3 ligase and the target protein.

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